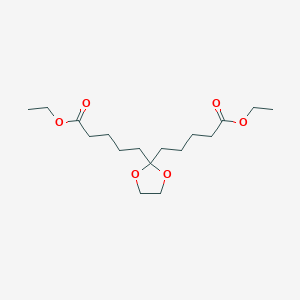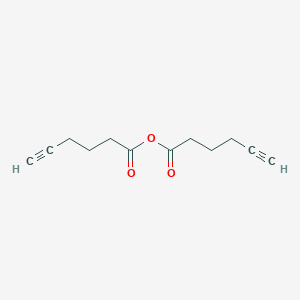
Hex-5-ynoic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hex-5-ynoic anhydride is an organic compound derived from hex-5-ynoic acid It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
Hex-5-ynoic anhydride can be synthesized through several methods. One common approach involves the reaction of hex-5-ynoic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride. The reaction is carried out at elevated temperatures to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques can be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Hex-5-ynoic anhydride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the anhydride group with a nucleophile, such as water, alcohols, or amines, leading to the formation of carboxylic acids, esters, or amides, respectively.
Reduction: The compound can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hex-5-ynoic acid.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Catalysts: Sulfuric acid, pyridine
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Carboxylic Acids: Formed through hydrolysis
Esters: Formed through reaction with alcohols
Amides: Formed through reaction with amines
Primary Alcohols: Formed through reduction
科学研究应用
Hex-5-ynoic anhydride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used to introduce alkyne functionalities into polymers, which can then undergo further modifications through click chemistry.
Bioconjugation: This compound can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.
作用机制
The mechanism of action of hex-5-ynoic anhydride primarily involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various acyl derivatives. The presence of the triple bond in the molecular structure also allows for unique reactivity, such as cycloaddition reactions with azides to form triazoles .
相似化合物的比较
Hex-5-ynoic anhydride can be compared with other anhydrides and acetylenic compounds:
Acetic Anhydride: Unlike this compound, acetic anhydride lacks the triple bond and is less reactive towards cycloaddition reactions.
Hex-5-ynoic Acid: The acid form is less reactive than the anhydride and does not participate in nucleophilic acyl substitution reactions.
Maleic Anhydride: This compound contains a double bond instead of a triple bond and exhibits different reactivity patterns.
Conclusion
This compound is a versatile compound with unique reactivity and a wide range of applications in organic synthesis, polymer chemistry, and bioconjugation. Its ability to undergo various chemical reactions and form diverse products makes it a valuable tool in scientific research.
属性
CAS 编号 |
119837-79-5 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
hex-5-ynoyl hex-5-ynoate |
InChI |
InChI=1S/C12H14O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h1-2H,5-10H2 |
InChI 键 |
VJYWQVHGRFVTFW-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCC(=O)OC(=O)CCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


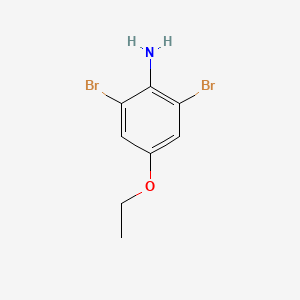
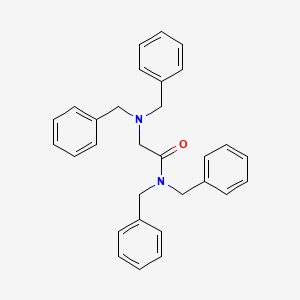
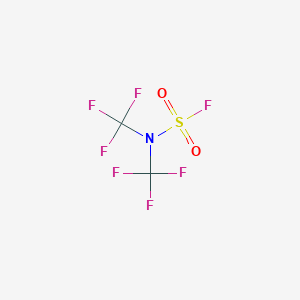

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
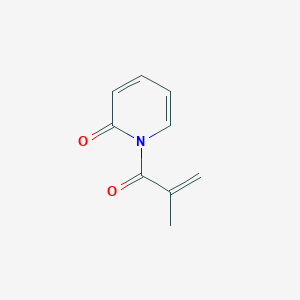
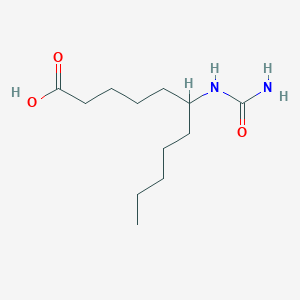
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
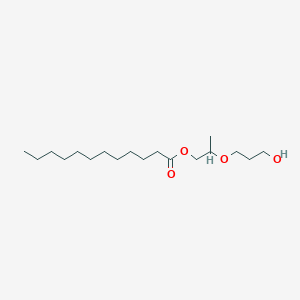
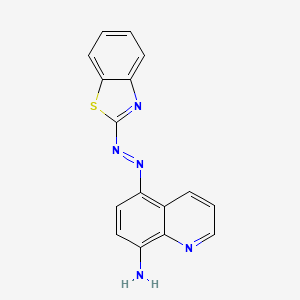
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
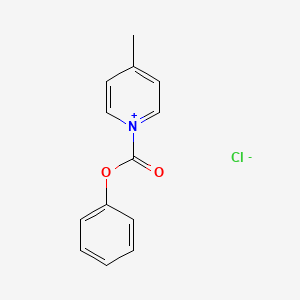
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
